molecular formula C14H18N4O B11451638 6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11451638
M. Wt: 258.32 g/mol
InChI Key: VBWKCBFOWNBJEZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.

    Introduction of Substituents: The tert-butyl group and the 4-methylphenyl group are introduced through alkylation and arylation reactions, respectively. These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: This compound shares the triazine core but has different substituents, leading to distinct chemical and biological properties.

    4,4’-Butylidenebis(6-tert-butyl-3-methylphenol): Although structurally different, this compound also contains tert-butyl groups and is used in various industrial applications.

Uniqueness

6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its tert-butyl and methylphenyl groups contribute to its stability and lipophilicity, making it suitable for various research and industrial purposes.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

6-tert-butyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H18N4O/c1-9-5-7-10(8-6-9)15-13-16-12(19)11(17-18-13)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19)

InChI Key

VBWKCBFOWNBJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

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